![molecular formula C24H25Li B14283751 lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene CAS No. 164356-88-1](/img/structure/B14283751.png)
lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene: is a complex organolithium compound. This compound is notable for its unique structure, which includes multiple methyl groups and a lithium atom. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene typically involves the reaction of 1,3,5-trimethylbenzene with a lithium reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the lithium reagent from reacting with moisture or oxygen. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar conditions as in the laboratory synthesis. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the lithium atom is replaced by a more electronegative element.
Reduction: It can also participate in reduction reactions, particularly in the presence of reducing agents like lithium aluminum hydride.
Substitution: The methyl groups in the compound can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, and bases can be used to facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl group, while reduction could produce a more saturated hydrocarbon.
Scientific Research Applications
Chemistry: In organic synthesis, lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene is used as a reagent for forming carbon-carbon bonds. It is particularly useful in Suzuki-Miyaura coupling reactions .
Biology: While its direct applications in biology are limited, derivatives of this compound can be used in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene exerts its effects involves the interaction of the lithium atom with other molecules. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new bonds and the creation of complex molecular structures.
Comparison with Similar Compounds
Lithium bis(trimethylsilyl)amide: Used as a strong non-nucleophilic base.
1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride: Used as a precursor to N-heterocyclic carbene catalysts.
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate: Used as a photoinitiator in polymerization reactions.
Uniqueness: Lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene is unique due to its specific structure, which includes multiple methyl groups and a lithium atom. This structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
164356-88-1 |
|---|---|
Molecular Formula |
C24H25Li |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene |
InChI |
InChI=1S/C24H25.Li/c1-15-10-17(3)23(18(4)11-15)21-8-7-9-22(14-21)24-19(5)12-16(2)13-20(24)6;/h7-13H,1-6H3;/q-1;+1 |
InChI Key |
LVNYRGJEGLKZRB-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CC(=C(C(=C1)C)C2=[C-]C(=CC=C2)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)
![2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283671.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)
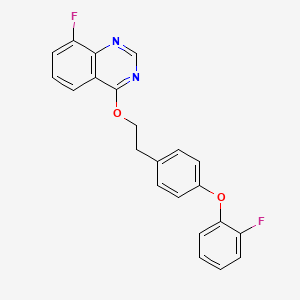
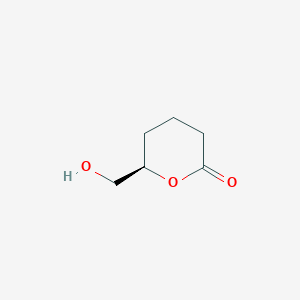
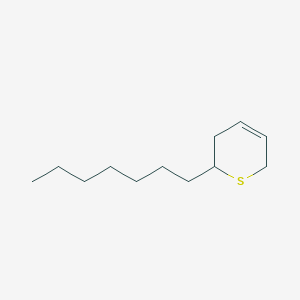
![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)
![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
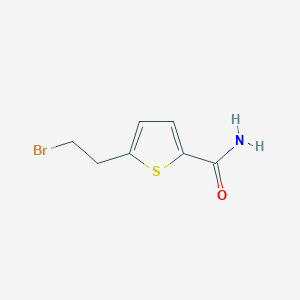
![Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14283715.png)
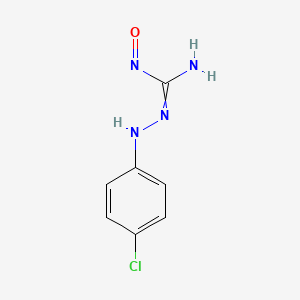
![Benzonitrile, 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]-](/img/structure/B14283723.png)
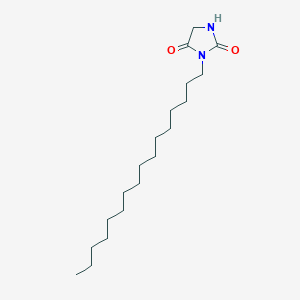
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)
